(Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorobenzylidene group and a methylbutenyl ether group attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between a fluorobenzaldehyde and the benzofuran core.
Attachment of the Methylbutenyl Ether Group: The methylbutenyl ether group can be attached through an etherification reaction using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the fluorobenzylidene group, potentially converting it to a fluorobenzyl group.
Substitution: The compound can undergo substitution reactions, especially at the fluorobenzylidene group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-chlorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one: Similar structure with a chlorine atom instead of fluorine.
(Z)-2-(4-bromobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one: Similar structure with a bromine atom instead of fluorine.
(Z)-2-(4-methylbenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of (Z)-2-(4-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3/c1-13(2)9-10-23-16-7-8-17-18(12-16)24-19(20(17)22)11-14-3-5-15(21)6-4-14/h3-9,11-12H,10H2,1-2H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMYBWBOZGSAF-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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